

Spectroscopic Profile of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-3-(4-methoxyphenyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-3-(4-methoxyphenyl)propanoic acid**. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data, analysis of structurally similar compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **3-Amino-3-(4-methoxyphenyl)propanoic acid**
- Molecular Formula: $C_{10}H_{13}NO_3$ ^[1]
- Molecular Weight: 195.22 g/mol ^[2]
- CAS Number: 5678-45-5^[2]

Spectroscopic Data

While experimental spectra for **3-Amino-3-(4-methoxyphenyl)propanoic acid** are not readily available in the public domain, the following sections provide predicted data and expected spectral characteristics based on its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For **3-Amino-3-(4-methoxyphenyl)propanoic acid**, the predicted mass-to-charge ratios (m/z) for various adducts are summarized in the table below. These values are crucial for identifying the compound in complex mixtures.[\[1\]](#)

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	196.09682
$[\text{M}+\text{Na}]^+$	218.07876
$[\text{M}-\text{H}]^-$	194.08226
$[\text{M}+\text{NH}_4]^+$	213.12336
$[\text{M}+\text{K}]^+$	234.05270
$[\text{M}]^+$	195.08899

(Data sourced from PubChem CID: 585889)[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for the target compound are unavailable, the expected chemical shifts for ^1H and ^{13}C NMR are outlined below, based on the analysis of similar structures.

^1H NMR (Proton NMR)

The expected proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid backbone.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (H-2, H-6)	~ 7.2 - 7.4	Doublet	2H
Aromatic (H-3, H-5)	~ 6.8 - 7.0	Doublet	2H
Methine (H-3)	~ 4.0 - 4.5	Triplet	1H
Methoxy (-OCH ₃)	~ 3.8	Singlet	3H
Methylene (H-2)	~ 2.5 - 2.8	Doublet	2H
Amino (-NH ₂)	Broad singlet	~ 2.0 - 4.0	2H
Carboxylic Acid (-COOH)	Broad singlet	> 10.0	1H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

Carbon Assignment	Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)	~ 170 - 180
Aromatic (C-4, C-O)	~ 158 - 162
Aromatic (C-1)	~ 130 - 135
Aromatic (C-2, C-6)	~ 127 - 130
Aromatic (C-3, C-5)	~ 113 - 116
Methoxy (-OCH ₃)	~ 55
Methine (C-3)	~ 50 - 55
Methylene (C-2)	~ 40 - 45

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies expected for **3-Amino-3-(4-methoxyphenyl)propanoic acid** are listed below.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
N-H stretch (Amine)	3300 - 3500	Medium
C-H stretch (Aromatic)	3000 - 3100	Medium
C-H stretch (Aliphatic)	2850 - 3000	Medium
C=O stretch (Carboxylic Acid)	1700 - 1725	Strong
C=C stretch (Aromatic)	1500 - 1600	Medium
C-O stretch (Ether)	1230 - 1270 (asymmetric)	Strong
1020 - 1075 (symmetric)	Medium	
N-H bend (Amine)	1550 - 1650	Medium

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical to ensure the solubility of the amino acid and to avoid exchange of labile protons (e.g., -NH₂ and -COOH) with the solvent, unless desired.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, for referencing the chemical shifts.

- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer. For ^{13}C NMR, a larger sample quantity (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4] The KBr acts as an IR-transparent matrix.[4]
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[4]
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.
- Alternative Method (Thin Solid Film): Dissolve a small amount of the solid in a volatile solvent.[5] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

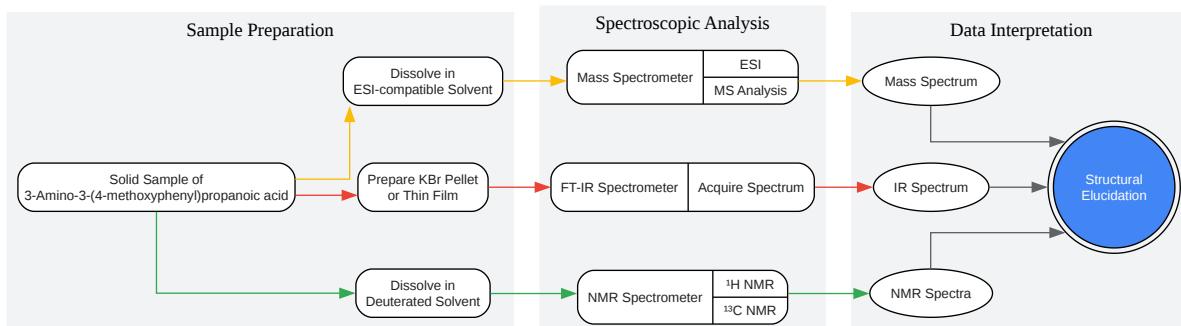
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.
- Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing amino acids as it is a soft ionization method that minimizes fragmentation.
- Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be

employed to fragment the parent ion and analyze the resulting daughter ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like **3-Amino-3-(4-methoxyphenyl)propanoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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